molecular formula C10H9N3O3 B13016425 5-Acetamido-1H-indazole-3-carboxylic acid

5-Acetamido-1H-indazole-3-carboxylic acid

Cat. No.: B13016425
M. Wt: 219.20 g/mol
InChI Key: IMFINXIOCILOGP-UHFFFAOYSA-N
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Description

5-Acetamido-1H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure consists of an indazole core with an acetamido group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the diazotization reaction. This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . The process typically involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .

Industrial Production Methods

Industrial production methods for 5-Acetamido-1H-indazole-3-carboxylic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for high yield and purity, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Acetamido-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-1H-indazole-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the indazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-acetamido-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-5(14)11-6-2-3-8-7(4-6)9(10(15)16)13-12-8/h2-4H,1H3,(H,11,14)(H,12,13)(H,15,16)

InChI Key

IMFINXIOCILOGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O

Origin of Product

United States

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